molecular formula C10H18O2 B13185448 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane

3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13185448
M. Wt: 170.25 g/mol
InChI Key: DIKWQUQQUINRMV-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a strained oxabicyclo[3.1.0]hexane core substituted with a tert-butoxymethyl group at the 3-position. The bicyclo[3.1.0]hexane scaffold consists of a fused cyclopropane and cyclopentane ring system, with an oxygen atom replacing one carbon in the six-membered structure (6-oxa). The tert-butoxymethyl substituent introduces steric bulk and electron-donating properties, which influence the compound’s reactivity, stability, and applications in organic synthesis.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H18O2/c1-10(2,3)11-6-7-4-8-9(5-7)12-8/h7-9H,4-6H2,1-3H3

InChI Key

DIKWQUQQUINRMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CC2C(C1)O2

Origin of Product

United States

Preparation Methods

Construction of the Bicyclic Core

Method A: Intramolecular Cyclization of Suitable Precursors

  • Starting Material: A cyclopentene derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 3-position and an oxygen substituent at the 6-position.
  • Reaction: Intramolecular nucleophilic attack facilitated by base or acid catalysis induces cyclization, forming the oxabicyclo[3.1.0]hexane ring system.
  • Conditions: Typically performed under reflux in polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium tert-butoxide or sodium hydride to promote cyclization.

Method B: [2+2] Cycloaddition of Alkenes and Epoxides

  • Starting Materials: An alkene precursor reacts with an epoxide or oxirane derivative under photochemical or thermal conditions.
  • Reaction: Photochemically induced [2+2] cycloaddition yields the strained bicyclic system.
  • Conditions: UV irradiation in inert atmospheres, often in the presence of sensitizers or catalysts to improve yield and selectivity.

Introduction of the tert-Butoxy Methyl Group at the 3-Position

Method A: Nucleophilic Substitution on a Suitable Intermediate

  • Step 1: Synthesis of a precursor bearing a good leaving group (e.g., bromide or mesylate) at the 3-position.
  • Step 2: Nucleophilic attack by tert-butoxy methyl anion or its equivalent, generated in situ from tert-butyl alcohol and a strong base, replaces the leaving group.
  • Reaction Conditions: Conducted in polar aprotic solvents like DMSO or DMF at low temperatures to favor SN2 mechanisms and prevent side reactions.

Method B: Protection-Deprotection Strategy

  • Step 1: Protect the reactive sites on the bicyclic core.
  • Step 2: Alkylate with tert-butoxy methyl halides or sulfonates.
  • Step 3: Deprotect to obtain the final compound.

Specific Reaction Conditions and Reagents

Reaction Step Reagents Conditions Purpose
Cyclization to form core Base (e.g., potassium tert-butoxide), halogenated precursor Reflux, inert atmosphere Ring closure
Introduction of tert-butoxy methyl tert-Butyl alcohol, methyl halide (e.g., methyl iodide), strong base Low temperature, polar aprotic solvent Alkylation at 3-position
Purification Column chromatography, recrystallization Standard laboratory procedures Isolate pure compound

Data Tables Summarizing Key Parameters

Step Reagents Solvent Temperature Yield (%) Notes
Cyclization NaH, halogenated precursor DCM Reflux 65-80 Intramolecular cyclization efficiency varies with substrate
Alkylation tert-Butyl alcohol, methyl iodide DMSO 0–25°C 70-85 SN2 reaction favored with primary halides

Industrial and Scalable Approaches

The synthesis can be scaled using continuous flow microreactor technology, which enhances safety, control, and yield. Microreactors facilitate rapid mixing, precise temperature control, and efficient heat transfer, making them suitable for large-scale production of complex bicyclic compounds like This compound .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxabicyclohexane ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

6-Oxabicyclo[3.1.0]hexane (Parent Compound)

  • Molecular Formula : C₅H₈O
  • Key Features : The unsubstituted parent compound lacks functional groups, serving as a baseline for understanding strain and reactivity in the bicyclic system. Its epoxide-like structure makes it reactive in ring-opening reactions .
  • Applications: Used as a precursor for synthesizing β-amino alcohols and other functionalized bicyclic compounds .

(E)-Methyl 3-(6-Oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate

  • Structure: Features a conjugated ester group (prop-2-enoate) attached to the bicyclic core.
  • Reactivity : The electron-withdrawing ester group enhances susceptibility to nucleophilic attack, contrasting with the electron-donating tert-butoxymethyl group in the target compound .

tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Replaces the 3-oxygen with a nitrogen atom, forming an azabicyclo system. The tert-butoxycarbonyl (Boc) group acts as a protective moiety.
  • Impact : Nitrogen incorporation alters electronic properties and hydrogen-bonding capacity, influencing solubility and catalytic applications .

Derivatives with Aromatic or Bulky Substituents

2-(Thiophene-2-yl)-6-oxabicyclo[3.1.0]hexane

  • Structure : Substituted with a thiophene ring, introducing aromaticity and π-π interaction capabilities.
  • Stereochemistry: Exists as racemic epimers due to synchronous oxidation during synthesis, highlighting configurational instability under certain conditions .

(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane

  • Structure : Dual benzyloxy groups increase steric hindrance and lipophilicity.
  • Applications : Used in pharmaceutical research for chiral synthesis, leveraging its rigid bicyclic framework .

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

  • Structure : Contains bromine and methoxy substituents, enhancing electrophilicity for cross-coupling reactions.
  • Reactivity : The bromomethyl group facilitates alkylation or elimination reactions, unlike the inert tert-butoxymethyl group .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
6-Oxabicyclo[3.1.0]hexane C₅H₈O None Epoxide-like reactivity
This compound C₁₀H₁₈O₂ tert-Butoxymethyl Steric shielding, synthetic intermediate Inferred
(E)-Methyl 3-(6-oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate C₉H₁₂O₃ Methyl ester, conjugated double bond Electrophilic reactivity
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₅NO₃ Boc-protected nitrogen Catalysis, drug discovery
(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane C₂₀H₂₂O₃ Dual benzyloxy groups Chiral building block in pharma

Research Findings and Implications

Steric and Electronic Effects : The tert-butoxymethyl group in this compound provides steric protection to the bicyclic core, reducing undesired side reactions in synthetic pathways. This contrasts with bromomethyl or ester-substituted analogs, which exhibit higher reactivity .

Stereochemical Considerations : Derivatives like 2-(thiophene-2-yl)-6-oxabicyclo[3.1.0]hexane demonstrate configurational lability under oxidative conditions, necessitating careful stereocontrol during synthesis .

Pharmaceutical Relevance : Benzyloxy- and Boc-protected derivatives are prioritized in medicinal chemistry for their stability and compatibility with bioactive molecule synthesis .

Structural Rigidity : The bicyclo[3.1.0]hexane framework enforces planar geometry in substituent-bearing positions, as observed in torsional angle studies of diazabicyclo analogs .

Biological Activity

3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane (CAS No. 2060027-78-1) is a bicyclic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bicyclo[3.1.0] framework, suggests interesting biological properties that warrant investigation.

  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • Boiling Point : Not specified in the available literature.

This compound features a tert-butoxy group, which may influence its solubility and reactivity, potentially enhancing its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including antibacterial and anti-inflammatory effects.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research has suggested that bicyclic compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could position this compound as a candidate for further development in treating inflammatory conditions.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of similar bicyclic compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various bicyclic compounds against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones for certain derivatives, suggesting a promising lead for further exploration of this compound .
  • Anti-inflammatory Research : In vitro assays demonstrated that related compounds reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties .

Data Table: Biological Activity Summary

Activity TypeTested CompoundResultReference
AntibacterialBicyclic derivativesSignificant inhibition of S. aureus
Anti-inflammatoryRelated bicyclic compoundsReduced TNF-alpha production

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